molecular formula CH3N3O2S B075489 Methanesulfonyl azide CAS No. 1516-70-7

Methanesulfonyl azide

Cat. No.: B075489
CAS No.: 1516-70-7
M. Wt: 121.12 g/mol
InChI Key: BHQIGUWUNPQBJY-UHFFFAOYSA-N
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Description

Methanesulfonyl azide is an organic compound with the chemical formula CH₃N₃O₂S. It is the azide derivative of methanesulfonic acid and is commonly used as a reagent in organic synthesis, particularly for the production of diazo compounds . This compound is known for its relatively simple structure and its utility in various chemical reactions.

Mechanism of Action

Target of Action

Methanesulfonyl azide is primarily used in the modification of antisense oligonucleotides (ASOs), which are designed to bind to specific RNA targets and promote RNaseH1-mediated degradation of RNA . The primary targets of these ASOs are the specific RNA sequences they are designed to bind to .

Mode of Action

This compound is used to introduce mesyl-phosphoramidate (MsPA) linkages into the DNA gap and flanks of gapmer ASOs . This modification enhances the nuclease stability and protein binding properties of the ASOs . The MsPA linkage is introduced into ASOs by means of a Staudinger reaction between this compound and the trivalent phosphite intermediate produced upon phosphoramidite coupling .

Biochemical Pathways

The introduction of MsPA linkages affects the RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity, and toxicity of the ASOs . Replacing up to 5 phosphorothioate (PS) linkages in the gap with MsPA is well tolerated and can greatly reduce both immune stimulation and cytotoxicity .

Pharmacokinetics

The improved nuclease stability of MsPA over PS translates to significant improvement in the duration of ASO action in mice . This suggests that the MsPA modification may enhance the bioavailability of the ASOs by increasing their resistance to degradation.

Result of Action

The result of the action of this compound is the creation of ASOs with improved potency and therapeutic index, reduced pro-inflammatory effects, and extended duration of effect . These ASOs can effectively bind to their RNA targets and promote their degradation, leading to the downregulation of the target genes .

Action Environment

The action of this compound and the resulting ASOs can be influenced by various environmental factors. For example, the efficiency of the Staudinger reaction used to introduce the MsPA linkages may be affected by the reaction conditions . Additionally, the stability and activity of the resulting ASOs can be influenced by the cellular environment, including the presence of nucleases and other proteins .

Biochemical Analysis

Cellular Effects

Methanesulfonyl azide has been used in the modification of gapmer antisense oligonucleotides (ASOs) and characterized the effect of these linkages on RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity and toxicity in cells and in mice . Replacing up to 5 PS in the gap with MsPA was well tolerated and replacing specific PS linkages at appropriate locations was able to greatly reduce both immune stimulation and cytotoxicity .

Molecular Mechanism

Upon an ArF laser (193 nm) photolysis, this compound in solid noble gas matrices splits off N2 and yields the sulfonyl nitrene CH3SO2N in the triplet ground state . Subsequent photolysis with UV light (266 nm) causes the transformation from the nitrene to the pseudo-Curtius rearrangement product CH3NSO2 .

Temporal Effects in Laboratory Settings

The improved nuclease stability of MsPA over PS translated to significant improvement in the duration of ASO action in mice which was comparable to that of enhanced stabilized siRNA designs .

Dosage Effects in Animal Models

While these effects can be mitigated by judicious screening and evaluation of candidate ASOs in pre-clinical cell and animal models, a general chemical strategy to modulate ASO protein binding by reducing PS content could be beneficial for designing the next generation of more effective PS ASOs .

Metabolic Pathways

This compound is a simple reagent that is perfectly suited for diazotransfer reactions . As an azide compound, this compound can also be employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonyl azide can be synthesized from methanesulfonyl chloride by reacting it with sodium azide in ethanol or methanol . The reaction is typically carried out under controlled conditions to avoid explosion hazards. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{NaN}_3 \rightarrow \text{CH}_3\text{SO}_2\text{N}_3 + \text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is often prepared in situ to minimize the risks associated with handling and storage. This involves generating the compound directly in the reaction mixture where it will be used, often in solvents like acetonitrile .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

N-diazomethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIGUWUNPQBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339446
Record name Methanesulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-70-7
Record name Methanesulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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